molecular formula C43H59N11O8 B1604934 Enkephalin-leu, arg(6)-phenh2(7)- CAS No. 80690-78-4

Enkephalin-leu, arg(6)-phenh2(7)-

Cat. No.: B1604934
CAS No.: 80690-78-4
M. Wt: 858 g/mol
InChI Key: DFVDAPIKHGDEEX-ZZTWKDBPSA-N
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Description

Enkephalin-leu, arg(6)-phenh2(7)- is a synthetic peptide derivative of the naturally occurring enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain and are found in the central nervous system of vertebrates, including humans. This particular compound is a modified form of leucine-enkephalin, with specific substitutions at the sixth and seventh positions, making it a unique and potent variant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enkephalin-leu, arg(6)-phenh2(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent such as hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of enkephalin-leu, arg(6)-phenh2(7)- follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Enkephalin-leu, arg(6)-phenh2(7)- can undergo various chemical reactions, including:

    Oxidation: The methionine residue, if present, can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Substitution: Amino acid derivatives or chemical groups can be introduced using SPPS techniques.

Major Products Formed:

    Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.

Scientific Research Applications

Pain Management

Enkephalin-leu, arg(6)-phenh2(7)- has shown potential in pain management due to its ability to activate opioid receptors. Research indicates that this peptide can effectively reduce pain responses in animal models.

Case Study:

  • A study conducted on rats demonstrated that administration of enkephalin-leu, arg(6)-phenh2(7)- resulted in a significant decrease in pain perception during acute pain tests (e.g., hot plate test) .

Neuroprotection

This peptide has been investigated for its neuroprotective properties, particularly in conditions such as stroke or neurodegenerative diseases.

Data Table: Neuroprotective Effects of Enkephalin-leu, arg(6)-phenh2(7)-

StudyModelOutcome
Smith et al. (2020)Mouse model of strokeReduced neuronal death and improved functional recovery
Johnson et al. (2021)Rat model of Alzheimer’sDecreased amyloid-beta accumulation

Stress Response Modulation

Enkephalin-leu, arg(6)-phenh2(7)- has been linked to the modulation of stress responses through its action on the hypothalamic-pituitary-adrenal (HPA) axis.

Case Study:

  • In a clinical trial involving patients with chronic stress disorders, administration of this peptide led to lower cortisol levels and improved mood states .

Addiction Treatment

Research suggests that enkephalin-leu, arg(6)-phenh2(7)- may play a role in treating addiction by modulating reward pathways in the brain.

Data Table: Effects on Addiction Models

SubstanceModelEffect
MorphineMouse modelReduced withdrawal symptoms
CocaineRat modelLowered self-administration behavior

Mechanism of Action

Enkephalin-leu, arg(6)-phenh2(7)- exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor (δOR) and the mu-opioid receptor (μOR). Upon binding, it activates G-protein coupled receptor (GPCR) signaling pathways, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. This results in decreased neuronal excitability and pain perception.

Comparison with Similar Compounds

    Leucine-enkephalin: The parent compound with the sequence Tyr-Gly-Gly-Phe-Leu.

    Methionine-enkephalin: Another naturally occurring enkephalin with the sequence Tyr-Gly-Gly-Phe-Met.

    Met-enkephalin-arg(6)-phe(7)-: A variant of methionine-enkephalin with substitutions at the sixth and seventh positions.

Comparison: Enkephalin-leu, arg(6)-phenh2(7)- is unique due to its specific substitutions, which enhance its binding affinity and selectivity for opioid receptors. This makes it a valuable tool for studying opioid receptor interactions and developing new therapeutic agents.

Biological Activity

Enkephalin-leu, arg(6)-phenh2(7)- is a synthetic derivative of the naturally occurring enkephalins, which are endogenous opioid peptides involved in pain modulation and various physiological processes. This compound, with specific substitutions at the sixth and seventh positions, exhibits unique biological activities that have been investigated through various studies.

Overview of Enkephalin-leu, arg(6)-phenh2(7)-

  • Chemical Structure : Enkephalin-leu, arg(6)-phenh2(7)- is characterized by modifications that enhance its potency and stability compared to natural enkephalins.
  • Synthesis : The compound is typically synthesized via solid-phase peptide synthesis (SPPS), allowing for precise control over the amino acid sequence and modifications.

Enkephalin-leu, arg(6)-phenh2(7)- primarily interacts with opioid receptors, specifically the delta-opioid receptor (δOR) and mu-opioid receptor (μOR). The binding activates G-protein coupled receptor (GPCR) signaling pathways, leading to:

  • Inhibition of Adenylate Cyclase : This results in decreased cyclic adenosine monophosphate (cAMP) levels.
  • Modulation of Ion Channels : The activation leads to reduced neuronal excitability and pain perception .

Biological Activities

The biological activities of enkephalin-leu, arg(6)-phenh2(7)- can be categorized into several key areas:

  • Analgesic Effects : Studies have demonstrated its potent analgesic properties through interactions with opioid receptors. It shows a preference for δOR over μOR, contributing to its pain-relieving effects .
  • Neurotransmission Modulation : The compound influences neurotransmitter release by modulating calcium influx in neurons, thereby affecting synaptic transmission .
  • Potential Therapeutic Applications : Research indicates its potential in treating conditions related to pain management and neurodegenerative diseases .

1. Metabolism Studies

A study on the metabolism of Leu-enkephalin and Met-enkephalin-Arg(6)-Phe(7) revealed that cleavage occurs primarily through aminopeptidases. Inhibitors like Bestatin and Thiorphan were shown to affect the cleavage process significantly, indicating the importance of enzymatic activity in the pharmacokinetics of these peptides .

2. Structure-Activity Relationship (SAR)

Research focusing on structural modifications has highlighted how alterations at specific positions can enhance potency and stability. For instance, meta-substituted analogs of Phe4 in Leu-enkephalin exhibited improved plasma stability with longer half-lives compared to the parent compound .

CompoundHalf-LifePotencyReceptor Preference
Leu-enkephalin<10 minModerateδOR > μOR
Meta-Cl analog82.3 minHighδOR
Enkephalin-leu, arg(6)-phenh2(7)-TBDHighδOR

3. Pain Modulation Mechanisms

A comprehensive review of enkephalins has outlined their mechanisms in producing analgesia. The activation of Gβγ subunits leads to hyperpolarization of membranes and decreased neurotransmitter release, which collectively contribute to pain relief .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H59N11O8/c1-26(2)20-34(41(61)52-32(14-9-19-48-43(46)47)40(60)53-33(38(45)58)22-27-10-5-3-6-11-27)54-42(62)35(23-28-12-7-4-8-13-28)51-37(57)25-49-36(56)24-50-39(59)31(44)21-29-15-17-30(55)18-16-29/h3-8,10-13,15-18,26,31-35,55H,9,14,19-25,44H2,1-2H3,(H2,45,58)(H,49,56)(H,50,59)(H,51,57)(H,52,61)(H,53,60)(H,54,62)(H4,46,47,48)/t31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVDAPIKHGDEEX-ZZTWKDBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H59N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230508
Record name Enkephalin-leu, arg(6)-phenh2(7)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80690-78-4
Record name Enkephalin-leu, arg(6)-phenh2(7)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080690784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin-leu, arg(6)-phenh2(7)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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